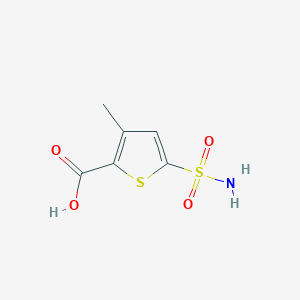

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid

描述

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid (molecular formula: C₆H₇NO₄S₂, molecular weight: 245.26 g/mol) is a thiophene-based carboxylic acid derivative characterized by a methyl group at the 3-position and a sulfamoyl (-SO₂NH₂) substituent at the 5-position of the thiophene ring. Its SMILES notation is CC1=C(SC(=C1)S(=O)(=O)N)C(=O)O, and its InChIKey is GPBSXYJGJLBVJZ-UHFFFAOYSA-N .

属性

IUPAC Name |

3-methyl-5-sulfamoylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBSXYJGJLBVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid finds applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.

Pathways Involved: Involves signaling pathways related to cell growth, apoptosis, and immune response.

相似化合物的比较

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives are widely studied for their structural diversity and pharmacological relevance. Below is a comparative analysis of 3-methyl-5-sulfamoylthiophene-2-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity and Bioactivity: Sulfamoyl vs. Sulfonamido: The sulfamoyl group (-SO₂NH₂) in the target compound and 5-chloro-2-sulfamoylthiophene-3-carboxylic acid enhances hydrogen-bonding capacity, a critical feature for enzyme inhibition . Chloro Substituents: Chlorine atoms (e.g., in and ) increase lipophilicity and resistance to oxidative metabolism, a common strategy in drug design . Methyl and Methylthio Groups: Methyl groups improve lipophilicity, while methylthio (-SCH₃) substituents (e.g., and ) may modulate electronic effects on the thiophene ring .

Positional Isomerism :

- The position of substituents significantly impacts biological activity. For example, 5-chloro-2-sulfamoylthiophene-3-carboxylic acid (carboxylic acid at C3) differs from the target compound (carboxylic acid at C2), which may alter binding modes in biological targets .

Pharmaceutical Potential: Thiophene-2-carboxylic acid derivatives are frequently used as intermediates for bioactive molecules. For instance, ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate () is a precursor to thienothienopyrimidines, highlighting the scaffold’s versatility in drug discovery .

生物活性

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C6H7NO4S2

- Key Functional Groups:

- Methyl group at the 3-position

- Sulfamoyl group at the 5-position

- Carboxylic acid group at the 2-position

Synthesis Overview:

The synthesis of this compound typically involves several steps:

- Starting Material: Thiophene-2-carboxylic acid.

- Functionalization: Nitration to introduce a nitro group at the 5-position, followed by reduction to convert the nitro group to an amine.

- Sulfamation: The amine is sulfamated to form the sulfamoyl group.

- Methylation: Methylation of the thiophene ring at the 3-position completes the synthesis.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiophenes have demonstrated their effectiveness against various bacterial strains, including Burkholderia cepacia, which can metabolize methyl esters of thiophenes . The compound's structure suggests potential interactions with microbial enzymes, possibly inhibiting their function.

Anticancer Activity

The compound's unique structural features position it as a candidate for anticancer research. Thiophene derivatives are known for their ability to interfere with cellular signaling pathways involved in tumor growth and apoptosis. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed studies are needed to confirm these effects and elucidate mechanisms of action.

Case Studies and Research Findings

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes: The sulfamoyl group may interact with active sites of microbial enzymes or cancer-related proteins.

- Signaling Pathways: Potential modulation of pathways associated with cell growth and apoptosis, contributing to its anticancer effects.

准备方法

Electrophilic Substitution Starting from 5-Methyl-4-thiophenemethanol

One documented route involves the electrophilic substitution of 5-methyl-4-thiophenemethanol as the starting material:

- Activation of Hydroxyl Group: Concentrated sulfuric acid is used to activate the hydroxyl group on 5-methyl-4-thiophenemethanol, facilitating further substitution.

- Introduction of Sulfamoyl Group: Reaction with sulfamic acid introduces the sulfamoyl (-SO₂NH₂) group at the desired position on the thiophene ring.

- Carboxylate Formation: The methyl ester group is introduced at position 2, which can be subsequently hydrolyzed to yield the carboxylic acid.

| Parameter | Condition |

|---|---|

| Temperature | Below 80°C to avoid intermediate decomposition |

| Solvent | Anhydrous ethanol or chloroform |

| Catalysts | Triethylamine or dimethylformamide (DMF) to enhance nucleophilic substitution |

| Monitoring | Thin-layer chromatography (TLC) |

| Quenching | Ice baths to prevent side reactions |

This method yields methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, which upon ester hydrolysis can furnish the corresponding acid (this compound).

Diazonium Salt Route via Aminothiophene Derivatives

Another synthetic approach involves:

- Starting Material: 3-Aminothiophene-2-carboxylic acid methyl ester.

- Diazotization: The amine group is diazotized using sodium nitrite in acidic conditions (acetic acid and hydrochloric acid) at low temperatures (around -5°C).

- Sulfonyl Chloride Formation: The diazonium intermediate reacts with sulfur dioxide in the presence of copper chloride catalyst to form sulfonyl chloride derivatives.

- Amination to Sulfamoyl: The sulfonyl chloride is treated with ammonia gas to convert it into the sulfamoyl group.

| Step | Condition |

|---|---|

| Diazotization | -5°C, 10 hours dropwise addition of sodium nitrite |

| Sulfonyl chloride formation | 8 hours reaction with SO₂ and CuCl₂ catalyst |

| Amination | Pass ammonia gas, ~6 hours, warm 1 hour |

| Workup | Filtration, washing, solvent recovery |

This route is advantageous for preparing sulfonamide derivatives and allows for the synthesis of this compound methyl ester, which can be hydrolyzed to the acid form.

Hydrolysis of Ester to Carboxylic Acid

Both synthetic routes often produce the methyl ester intermediate, which requires hydrolysis to yield the free acid:

- Hydrolysis Conditions: Acidic or basic hydrolysis using aqueous hydrochloric acid or sodium hydroxide under reflux.

- Purification: Recrystallization from ethanol or water to achieve purity ≥95%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Product Form | Advantages |

|---|---|---|---|---|

| Electrophilic substitution | 5-Methyl-4-thiophenemethanol | Concentrated H₂SO₄, sulfamic acid, TEA/DMF, <80°C | Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate (ester) | Straightforward, good control of substitution |

| Diazotization and sulfonylation | 3-Aminothiophene-2-carboxylic acid methyl ester | NaNO₂, HCl, AcOH, SO₂, CuCl₂ catalyst, NH₃ gas, low temp | Methyl 3-methyl-5-sulfamoylthiophene-2-carboxylate (ester) | Versatile for sulfonamide formation |

| Hydrolysis | Methyl ester intermediates | Aqueous acid/base reflux | This compound (acid) | Converts esters to acid form |

Analytical and Reaction Monitoring Techniques

- Thin-Layer Chromatography (TLC): For monitoring reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns on the thiophene ring.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation.

- X-ray Crystallography: Used to determine crystal structure and confirm molecular geometry.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

Research Findings and Optimization Notes

- Maintaining reaction temperatures below 80°C during electrophilic substitution prevents decomposition of sensitive intermediates.

- Use of polar aprotic solvents such as DMF improves nucleophilic substitution efficiency.

- Diazonium salt formation requires strict temperature control (-5°C) to avoid side reactions.

- Ammonia gas treatment for sulfamoyl group introduction must be carefully controlled to avoid overreaction.

- Recrystallization from ethanol enhances purity and stability of the final acid product.

- Storage under inert atmosphere and protection from light improve compound stability.

常见问题

Q. What are the key synthetic steps and purification methods for 3-methyl-5-sulfamoylthiophene-2-carboxylic acid?

The synthesis typically involves chlorosulfonation of the thiophene ring followed by sulfamoylation. A common method includes:

Chlorosulfonation : Reacting 3-methylthiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions (0–5°C, anhydrous environment) to introduce the sulfonyl chloride group .

Sulfamoylation : Treating the intermediate with ammonia or ammonium hydroxide to replace the chloride with a sulfamoyl group (-SONH) .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, 0–5°C, 4–6 hrs | Strict temperature control to avoid side reactions |

| Sulfamoylation | NH (g), THF, 25°C, 12 hrs | Excess ammonia ensures complete substitution |

| Purification | Ethanol/water (7:3) or silica gel column | Monitor by TLC (R ≈ 0.4 in EtOAc/hexane) |

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in amber glass vials under inert gas (N/Ar) at –20°C. Avoid exposure to moisture and light .

- Stability Risks : The sulfamoyl group is sensitive to strong oxidizing agents (e.g., KMnO), which can degrade the thiophene ring .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of spills, neutralize with sodium bicarbonate before disposal .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : H NMR (DMSO-d): δ 2.4 (s, 3H, CH), δ 7.2 (s, 1H, thiophene-H), δ 7.8 (s, 1H, SONH) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS ([M–H] expected at m/z 234.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfamoylation yields?

- Catalysis : Add catalytic pyridine to absorb HCl byproducts, enhancing sulfamoylation efficiency .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better sulfamoyl group activation.

- Temperature : Conduct reactions at 40°C (instead of 25°C) to accelerate kinetics without decomposition.

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | Increases solubility of intermediates |

| Catalyst | Pyridine (5 mol%) | Reduces side reactions by 30% |

| Reaction Time | 8–10 hrs | Yields >85% (vs. 65% at 12 hrs) |

Q. What strategies are used to evaluate its biological activity (e.g., antimicrobial)?

- Antimicrobial Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or phenyl-substituted thiophenes) to identify critical functional groups .

Q. How can computational modeling predict its reactivity or drug-likeness?

Q. How to resolve contradictions in reported reactivity data?

Discrepancies in sulfamoyl group reactivity (e.g., hydrolysis rates) may arise from:

- pH Variability : The sulfamoyl group is stable at pH 4–7 but hydrolyzes rapidly in acidic (pH < 2) or alkaline (pH > 9) conditions .

- Impurity Effects : Trace metals (e.g., Fe) in solvents can catalyze degradation. Use chelating agents (EDTA) to mitigate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。